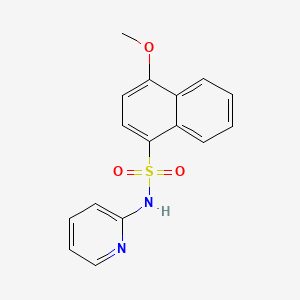

4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE

説明

4-Methoxy-N-(pyridin-2-yl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a methoxy group at the 4-position and a sulfonamide group at the 1-position, which is further linked to a pyridin-2-yl moiety. Sulfonamides are historically significant for their antimicrobial properties and are widely explored as enzyme inhibitors due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions . Its molecular formula is C₁₆H₁₄N₂O₃S, with a molecular weight of 314.07 g/mol (calculated from the formula).

特性

IUPAC Name |

4-methoxy-N-pyridin-2-ylnaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-21-14-9-10-15(13-7-3-2-6-12(13)14)22(19,20)18-16-8-4-5-11-17-16/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGFYRORNRATGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE typically involves the following steps:

Formation of the Naphthalene Sulfonamide Core: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonamide group.

Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

化学反応の分析

Types of Reactions

4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy and pyridine moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced naphthalene derivatives.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

科学的研究の応用

4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE is used in various scientific research fields:

Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: In studies involving enzyme inhibition and protein binding.

Industry: Used in the development of dyes, pigments, and other specialty chemicals

作用機序

The mechanism of action of 4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

類似化合物との比較

Table 1: Comparative Overview of Key Features

Key Comparisons and Hypothetical Implications

Substituent Position and Electronic Effects

- Pyridine vs. Pyrazole : The target compound’s pyridin-2-yl group is more basic (pKa ~5) compared to the pyrazole ring in UI3 (pKa ~2.5), which may enhance solubility in acidic environments and influence target binding .

- Sulfonamide vs. Carboximidamide: The sulfonamide group (-SO₂NH-) in the target compound and UI3 differs from the carboximidamide (-C(=NH)NH₂) in UI3.

Molecular Complexity and Bioactivity

Hypothetical Solubility and Binding Modes

- Methoxy Positioning : The 4-methoxy group in the target compound vs. the 7-methoxy in UI3 may influence π-π stacking with aromatic residues in proteins. Meta-substitution (4-position) often provides greater conformational flexibility than ortho-substitution (7-position) .

生物活性

4-Methoxy-N-(pyridin-2-yl)naphthalene-1-sulfonamide is a sulfonamide derivative notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a naphthalene backbone modified with a methoxy group and a pyridine moiety, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-methoxy-N-(pyridin-2-yl)naphthalene-1-sulfonamide is C18H17N1O3S. Its structure comprises:

- Naphthalene ring : Provides hydrophobic character.

- Methoxy group : Enhances solubility and may influence binding interactions.

- Pyridine ring : Contributes to the compound's ability to interact with biological targets through hydrogen bonding.

The biological activity of 4-methoxy-N-(pyridin-2-yl)naphthalene-1-sulfonamide primarily involves its interaction with specific protein targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition of their activity. The methoxy and pyridine groups enhance the compound's overall hydrophobicity, improving binding affinity to hydrophobic pockets in proteins.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In one investigation, derivatives of naphthalene-1-sulfonamide were identified as dual-target inhibitors for STAT3 and tubulin, showing significant inhibitory effects on tumor growth in vivo. For instance, a related compound demonstrated IC50 values of 1.35 μM against STAT3 and 0.83 μM against tubulin polymerization . This suggests that modifications to the naphthalene structure can yield potent anticancer agents.

Enzyme Inhibition

Another significant area of research focuses on the inhibition of fatty acid binding protein 4 (FABP4), which plays a crucial role in metabolic disorders. Structure-based design strategies have led to the identification of naphthalene-1-sulfonamide derivatives as selective FABP4 inhibitors, with binding affinities comparable to established inhibitors . This highlights the therapeutic potential of these compounds in treating immunometabolic diseases such as diabetes.

Case Studies

Comparative Analysis

When compared to similar compounds, 4-methoxy-N-(pyridin-2-yl)naphthalene-1-sulfonamide exhibits distinct reactivity patterns and binding characteristics. For instance, while other sulfonamides may target different enzymes or receptors, this compound's unique substitution pattern allows it to engage effectively with specific targets like FABP4 and tubulin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。